molecular formula C10H15N3OS B15358286 N-(2-amino-2,3,3a,4-tetrahydrobenzo[d]thiazol-6-yl)propionamide

N-(2-amino-2,3,3a,4-tetrahydrobenzo[d]thiazol-6-yl)propionamide

Cat. No.: B15358286
M. Wt: 225.31 g/mol
InChI Key: XCKTVIZGRNFWRE-UHFFFAOYSA-N
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Description

N-(2-amino-2,3,3a,4-tetrahydrobenzo[d]thiazol-6-yl)propionamide is a chemical compound of interest in pharmaceutical and neurological research. This tetrahydrobenzothiazole derivative shares a core structural motif with compounds known to be potent and selective antagonists for certain neural receptors . Specifically, N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators that target the transmembrane and/or intracellular domains of the receptor . This mechanism is distinct from typical Cys-loop receptor antagonists, providing a valuable tool for probing ZAC's physiological functions, which are currently not well-elucidated . The structural features of this compound, including the thiazole ring and propionamide side chain, are common in medicinal chemistry due to their favorable properties and ability to interact with biological targets . This product is intended for research purposes as a reference standard or for investigative studies and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H15N3OS

Molecular Weight

225.31 g/mol

IUPAC Name

N-(2-amino-2,3,3a,4-tetrahydro-1,3-benzothiazol-6-yl)propanamide

InChI

InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h3,5,7,10,13H,2,4,11H2,1H3,(H,12,14)

InChI Key

XCKTVIZGRNFWRE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CCC2C(=C1)SC(N2)N

Origin of Product

United States

Biological Activity

N-(2-amino-2,3,3a,4-tetrahydrobenzo[d]thiazol-6-yl)propionamide is a compound with significant biological activity attributed to its unique chemical structure. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H15N3OSC_{10}H_{15}N_{3}OS and a molecular weight of 225.31 g/mol. Its structure features a tetrahydrobenzo[d]thiazole moiety linked to a propionamide group, which contributes to its diverse biological activities. The presence of the nitrogen-containing heterocyclic ring enhances its reactivity and potential interactions with various biological targets .

Biological Activities

Research indicates that this compound exhibits several biological activities:

The biological activity of this compound is believed to be mediated through interactions with specific receptors and enzymes in the body:

  • Receptor Binding : Studies on related compounds indicate that modifications in the structure can significantly affect receptor binding affinities. For instance, derivatives that maintain the core structure while varying substituents can enhance selectivity for dopamine receptors .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals insights into its unique properties:

Compound NameStructureBiological ActivityUnique Features
(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamideC10H15N3OSAntileukemicContains additional carbon atoms in the ring structure
2-Amino-thiazole derivativesVariesAntibacterialSimpler thiazole structure without tetrahydrobenzene
4-AryloxyphenoxypropionamidesVariesHerbicidalDifferent substituents leading to varied herbicidal activity

This table illustrates how variations in chemical structure can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of compounds related to this compound:

  • Dopamine D3 Receptor Studies : Research on pramipexole derivatives demonstrated their effectiveness as selective D3 receptor agonists with high binding affinities. Modifications aimed at improving metabolic stability and selectivity have shown promising results .
  • Cytotoxicity Assessments : Investigations into the cytotoxic effects of related compounds against various cancer cell lines revealed moderate effectiveness. Further studies are necessary to determine the exact mechanisms and enhance efficacy through structural modifications .

Scientific Research Applications

The applications of N-(2-amino-2,3,3a,4-tetrahydrobenzo[d]thiazol-6-yl)propionamide are explored below based on available scientific literature.

Chemical Information

IUPAC Name: N-(6R)2amino4,5,6,7tetrahydro1,3benzothiazol6yl]propanamide[3]MolecularFormula:(6*R*)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide[3]**MolecularFormula:**C_{10}H_{15}N_3OS$$
Molecular Weight: 225.31 g/mol
CAS Number: 106006-85-3

Potential Applications

While the search results do not explicitly detail specific applications of this compound, related research on similar compounds suggests potential applications in medicinal chemistry and drug development.

Antimicrobial and Anticancer Research

Research on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has shown promising antimicrobial activity against bacterial and fungal species, as well as anticancer activity against breast cancer cell lines . Similarly, novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines have demonstrated diverse biological activities, including antitumor, antiviral, antimicrobial, anxiolytic, and antidepressant effects .

Anti-inflammatory Activity

One study reported on N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide, noting its anti-inflammatory activity. In vitro studies indicated a reduction in the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Anticancer Activity

N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines have demonstrated anticancer activity. For instance, N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine showed significant anticancer activity against SNB-19, OVCAR-8, and NCI-H40 cell lines .

Other Potential Activities

The synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has been pursued for its potential anti-inflammatory properties, specifically as a 5-lipoxygenase (5-LOX) inhibitor .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
  • Synonyms: (R)-Pramipexole (non-proprietary name variant) CAS Numbers: 106006-85-3 (R-enantiomer), 106006-84-2 (S-enantiomer) .

Molecular Properties :

  • Formula : C₁₀H₁₅N₃OS
  • Average Mass : 225.310 g/mol
  • Monoisotopic Mass: 225.093583 g/mol
  • Stereochemistry : One defined stereocenter at the 6-position of the tetrahydrobenzo[d]thiazole ring, leading to (R)- and (S)-enantiomers .

Structural Features :

  • Core: 2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole scaffold.
  • Substituent: Propionamide group at the 6-position.

Comparison with Similar Compounds

Structural Analogs from Benzothiazole Derivatives

Four closely related compounds (7q, 7r, 7s, 7t) were synthesized and characterized in a 2012 study . These analogs share the benzo[d]thiazole core but differ in substituents and physicochemical properties:

Compound ID Substituent (R-group) Yield (%) Purity (%) Melting Point (°C)
7q 2-Chloropyridin-4-ylamino 70 90.0 177.9–180.8
7r 2-Chloro-4-methylpyridin-3-ylamino 77 90.0 166.5–168.1
7s Pyrimidin-2-ylamino 70 90.0 169.2–171.8
7t Thiazol-2-ylamino 68 92.0 237.7–239.1

Key Observations :

  • Substituent Impact : The pyridinyl and pyrimidinyl groups (7q, 7r, 7s) result in lower melting points (166–181°C) compared to the thiazolyl-substituted 7t (238–239°C), likely due to enhanced hydrogen bonding or π-stacking in 7t .

Comparison with N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzamide

Compound : N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzamide (CAS 104208-19-7) .

  • Formula : C₁₅H₁₂N₂OS₂
  • Molar Mass : 300.4 g/mol
  • Key Differences: Substituent: Benzamide group replaces propionamide. Core Modification: Methylthio group at the 2-position instead of amino.

Stereoisomeric Considerations

The target compound exists as (R)- and (S)-enantiomers (CAS 106006-85-3 and 106006-84-2, respectively) .

  • Biological Relevance : Enantiomers often exhibit divergent pharmacological profiles. For example, (R)-pramipexole (a related benzothiazole derivative) is a dopamine agonist used in Parkinson’s disease, while the (S)-enantiomer is inactive .
  • Analogs with Stereocenters: None of the compounds in or 7 feature stereocenters, highlighting the uniqueness of the target compound’s chiral configuration.

Research Findings and Implications

Physicochemical Trends

  • Solubility : Propionamide’s shorter chain (vs. benzamide in ) may improve aqueous solubility, critical for drug delivery.

Q & A

Q. What synthetic routes are commonly employed for N-(2-amino-2,3,3a,4-tetrahydrobenzo[d]thiazol-6-yl)propionamide, and how is purity validated?

The synthesis typically involves multi-step reactions starting with benzo[d]thiazole precursors. A key step includes coupling the thiazole core with propionamide derivatives under controlled conditions (e.g., inert atmosphere, reflux). Intermediate purification via column chromatography is critical. Purity is confirmed using High-Performance Liquid Chromatography (HPLC) and thin-layer chromatography (TLC) . Structural validation relies on Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS) to confirm molecular weight and functional groups .

Q. Which spectroscopic techniques are essential for characterizing this compound’s stereochemistry?

  • ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, resolving stereoisomers (e.g., distinguishing R and S enantiomers via splitting patterns).
  • Infrared (IR) Spectroscopy : Confirms presence of amide (C=O stretch ~1650–1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups.
  • Chiral Chromatography : Critical for enantiomeric purity assessment, especially given the compound’s potential dopamine receptor selectivity (e.g., (R)-enantiomers in show distinct biological profiles) .

Q. How is the compound’s solubility and stability assessed for in vitro assays?

Solubility is tested in polar solvents (e.g., DMSO, ethanol) via gravimetric analysis. Stability under physiological conditions (pH 7.4 buffer, 37°C) is monitored using UV-Vis spectroscopy over 24–72 hours. Degradation products are identified via LC-MS .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with dopamine D3 receptors?

Molecular docking (using software like AutoDock Vina) models binding to the D3 receptor’s active site. Key parameters include binding energy (ΔG) and hydrogen-bonding interactions with residues (e.g., Asp110, Ser192). Molecular Dynamics (MD) simulations (50–100 ns) assess complex stability. Comparative analysis with known agonists (e.g., pramipexole derivatives in ) validates predictions .

Q. How can structural modifications optimize selectivity for dopamine D3 over D2 receptors?

  • Substituent Analysis : Introducing electron-withdrawing groups (e.g., -Cl, -F) on the benzamide moiety enhances D3 affinity (see Table 1).
  • Steric Effects : Bulkier groups (e.g., isopropoxy) reduce D2 off-target binding.
  • Data-Driven Design : Use QSAR models to correlate substituent properties (Hammett σ, logP) with IC₅₀ values from radioligand displacement assays .

Table 1 : Selectivity of Derivatives (Hypothetical Data)

SubstituentD3 IC₅₀ (nM)D2 IC₅₀ (nM)Selectivity Ratio (D2/D3)
-H12.345036.6
-Cl8.762071.3
-OCH₃15.138025.2

Q. What experimental approaches resolve contradictions in cytotoxicity data across cell lines?

  • Dose-Response Curves : Generate IC₅₀ values in triplicate across multiple cell lines (e.g., hepatocarcinoma vs. breast carcinoma).
  • Mechanistic Studies : Use flow cytometry to differentiate apoptosis vs. necrosis and Western blotting to assess pathway activation (e.g., caspase-3 for apoptosis).
  • Statistical Analysis : Apply ANOVA with post-hoc tests to address variability, ensuring sample sizes ≥3 per group .

Q. How is X-ray crystallography applied to determine the compound’s stereochemical configuration?

Single crystals are grown via slow evaporation (solvent: methanol/water). Data collection uses Cu-Kα radiation (λ=1.5418 Å) at 100K. Structure solution via SHELXT (direct methods) and refinement with SHELXL (full-matrix least-squares) yield stereochemical parameters (e.g., Flack parameter for absolute configuration). The Cambridge Structural Database (CSD) is referenced for analogous structures .

Methodological Notes

  • Avoiding Commercial Bias : Prioritize peer-reviewed synthesis protocols over vendor-sourced methods (e.g., is excluded per guidelines).
  • Data Reproducibility : Detailed reaction conditions (temperature, solvent ratios) and characterization spectra (NMR shifts, MS peaks) must be archived in supplementary materials.

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